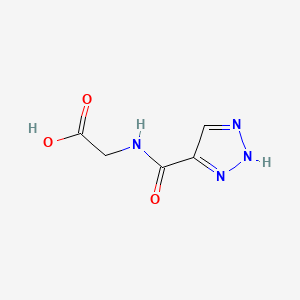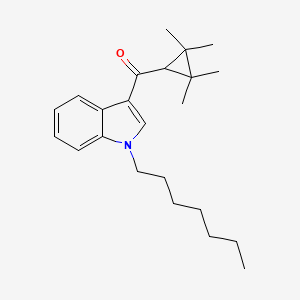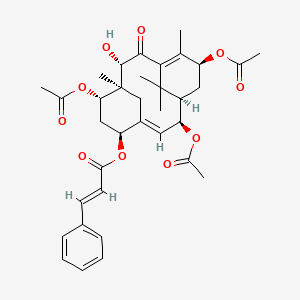
2,6-Dimethyl-3-nitrofluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-nitrofluorobenzene is an organic compound with the molecular formula C8H8FNO2. It is a derivative of fluorobenzene, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is typically found as a colorless crystalline solid or white powder and is known for its unique aromatic odor. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, acetone, and dichloromethane .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-3-nitrofluorobenzene . For instance, temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3-nitrofluorobenzene is commonly synthesized through the nitration of 2,6-dimethylfluorobenzene. The nitration process involves the reaction of 2,6-dimethylfluorobenzene with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality. The final product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-nitrofluorobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 2,6-Dimethyl-3-aminofluorobenzene.
Substitution: Various substituted fluorobenzenes depending on the nucleophile used.
Oxidation: 2,6-Dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
2,6-Dimethyl-3-nitrofluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Pharmaceutical Development: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylfluorobenzene
- 2,6-Dimethyl-4-nitrofluorobenzene
- 2,6-Dimethyl-3-aminofluorobenzene
- 2,6-Dimethyl-3-nitrobenzoic acid
Uniqueness
2,6-Dimethyl-3-nitrofluorobenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the fluorobenzene ring creates a compound with a unique balance of stability and reactivity, making it particularly useful in various synthetic applications .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKAUYAICHCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)

![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)






